1-methyl-8-phenyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia.
Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia and hydrogen cyanide.
Chemical Reactions Analysis
1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound can also interact with DNA and RNA, affecting their replication and transcription processes .
Comparison with Similar Compounds
1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can be compared with other similar compounds, such as:
Imidazole: A simpler compound with similar chemical properties.
Purine: A compound with a similar structure but different biological activities.
Benzimidazole: A compound with similar therapeutic applications.
These comparisons highlight the uniqueness of 1-METHYL-8-PHENYL-3-(PROP-2-EN-1-YL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE in terms of its chemical structure and biological activities.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-methyl-6-phenyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H17N5O2/c1-3-9-22-15(23)13-14(19(2)17(22)24)18-16-20(10-11-21(13)16)12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
InChI Key |
YEELQZJSQQCJCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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